Cas no 2413904-93-3 (Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate)

Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- EN300-26665639
- tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate
- 2413904-93-3
- Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate
-
- インチ: 1S/C12H19F2NO5/c1-5-19-8(16)12(13,14)11(18)6-15(7-11)9(17)20-10(2,3)4/h18H,5-7H2,1-4H3
- InChIKey: OOYCMQBPPCMQTD-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)OCC)(C1(CN(C(=O)OC(C)(C)C)C1)O)F
計算された属性
- せいみつぶんしりょう: 295.12312903g/mol
- どういたいしつりょう: 295.12312903g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665639-0.1g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 95.0% | 0.1g |
$993.0 | 2025-03-20 | |
Enamine | EN300-26665639-2.5g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 95.0% | 2.5g |
$2211.0 | 2025-03-20 | |
Enamine | EN300-26665639-0.05g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 95.0% | 0.05g |
$948.0 | 2025-03-20 | |
Enamine | EN300-26665639-0.25g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 95.0% | 0.25g |
$1038.0 | 2025-03-20 | |
Enamine | EN300-26665639-10g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 10g |
$4852.0 | 2023-09-12 | ||
Enamine | EN300-26665639-0.5g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 95.0% | 0.5g |
$1084.0 | 2025-03-20 | |
Enamine | EN300-26665639-5.0g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 95.0% | 5.0g |
$3273.0 | 2025-03-20 | |
Enamine | EN300-26665639-10.0g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 95.0% | 10.0g |
$4852.0 | 2025-03-20 | |
Enamine | EN300-26665639-1.0g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 95.0% | 1.0g |
$1129.0 | 2025-03-20 | |
Enamine | EN300-26665639-1g |
tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate |
2413904-93-3 | 1g |
$1129.0 | 2023-09-12 |
Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylateに関する追加情報
Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate and Its Significance in Modern Chemical Biology
The compound with the CAS number 2413904-93-3 represents a fascinating molecule in the realm of chemical biology, particularly in the development of novel therapeutic agents. The name Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate encodes a complex structural framework that suggests potential biological activity. This compound, characterized by its unique functional groups such as the tert-butyl ester, ethoxy-substituted difluoroethyl moiety, and hydroxyazetidine core, has garnered attention for its potential applications in drug discovery and molecular medicine.
In recent years, the field of chemical biology has seen significant advancements in the design and synthesis of heterocyclic compounds. Among these, azetidine derivatives have emerged as a class of molecules with diverse pharmacological properties. The presence of a hydroxy group in the azetidine ring of this compound suggests that it may exhibit both metabolic stability and bioavailability, which are critical factors for any potential therapeutic agent. The tert-butyl ester group further enhances the compound's solubility and stability, making it an attractive candidate for further investigation.
The structural features of Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate also hint at its potential role as a scaffold for drug development. The ethoxy-substituted difluoroethyl group is particularly intriguing, as fluorinated compounds are known to enhance metabolic stability and binding affinity to biological targets. This structural motif has been explored in various drug candidates, demonstrating its effectiveness in modulating biological pathways. The combination of these features makes this compound a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of fluorinated heterocycles in the development of antiviral and anticancer agents. The fluorine atoms in the difluoroethyl group can influence the electronic properties of the molecule, leading to enhanced interactions with biological targets. This has been observed in various fluorinated azetidines that have shown potent activity against viruses and cancer cells. The hydroxy group in this compound may also play a role in mediating interactions with biological receptors, potentially enhancing its pharmacological effects.
The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry. The introduction of multiple functional groups while maintaining structural integrity is a challenging task. However, advances in synthetic methodologies have made it possible to construct these molecules with high precision. Techniques such as cross-coupling reactions, nucleophilic substitutions, and ring-closing metathesis have been instrumental in the synthesis of this compound. These methods allow chemists to build intricate molecular architectures efficiently.
In addition to its synthetic significance, this compound also represents an important step towards understanding structure-activity relationships (SAR) in heterocyclic chemistry. By studying the biological activity of various derivatives of this molecule, researchers can gain insights into how different functional groups influence pharmacological properties. This information can then be used to design more effective therapeutic agents.
The potential applications of Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate extend beyond traditional drug development. It can serve as a valuable tool for studying enzyme mechanisms and receptor interactions. For instance, its unique structural features may allow it to act as a probe for understanding how enzymes recognize and process substrates. This can provide valuable insights into enzyme function and potentially lead to the development of new inhibitors or activators.
The use of computational methods has also played a crucial role in the study of this compound. Molecular modeling techniques can predict how this molecule interacts with biological targets at the atomic level. These predictions can guide experimental efforts and help optimize the compound's pharmacological properties. By combining experimental data with computational insights, researchers can accelerate the discovery process significantly.
The future prospects for this compound are promising. As our understanding of chemical biology continues to grow, new applications for molecules like this one will likely emerge. Ongoing research aims to explore its potential in various therapeutic areas, including inflammation modulation and neurodegenerative diseases. The unique combination of structural features makes it a versatile scaffold for drug discovery.
In conclusion, Tert-butyl 3-(2-ethoxy-1,1-difluoro-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate (CAS number 2413904-93-3) represents an exciting advancement in chemical biology. Its complex structure and diverse functional groups make it a promising candidate for drug development and molecular research. As our understanding of its properties continues to grow, so too will its potential applications in medicine and biotechnology.
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